Enzymatic Selectivity: Exclusive Substrate for MrsA Methyltransferase Over Other Alpha-Keto Acids
Alpha-keto-delta-guanidinovaleric acid is the exclusive substrate for the MrsA methyltransferase, while other structurally similar α-keto acids, including 4-methyl-2-oxovalerate, 2-oxovalerate, and phenylpyruvate, are not accepted [1]. This absolute substrate specificity is a critical differentiator for researchers studying the biosynthesis of 3-methylarginine and related natural products.
| Evidence Dimension | Substrate Acceptance by MrsA Methyltransferase |
|---|---|
| Target Compound Data | Accepted as substrate |
| Comparator Or Baseline | 4-methyl-2-oxovalerate, 2-oxovalerate, phenylpyruvate: Not accepted |
| Quantified Difference | Exclusive vs. zero activity |
| Conditions | In vitro enzyme assay with purified MrsA from Pseudomonas syringae |
Why This Matters
This exclusive specificity confirms that alpha-keto-delta-guanidinovaleric acid is non-substitutable in assays involving MrsA, ensuring researchers avoid the false negatives associated with using generic α-keto acid analogs.
- [1] Sommer-Kamann C, Breiltgens J, Zou Z, et al. Structures and Protein Engineering of the α-Keto Acid C-Methyltransferases SgvM and MrsA for Rational Substrate Transfer. Chembiochem. 2024;25(19):e202400258. View Source
